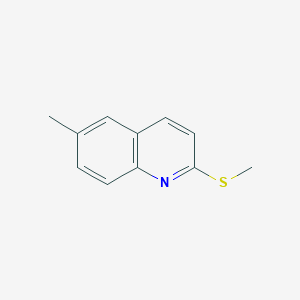

Quinoline, 6-methyl-2-(methylthio)-

CAS No.: 172018-49-4

Cat. No.: VC16867804

Molecular Formula: C11H11NS

Molecular Weight: 189.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 172018-49-4 |

|---|---|

| Molecular Formula | C11H11NS |

| Molecular Weight | 189.28 g/mol |

| IUPAC Name | 6-methyl-2-methylsulfanylquinoline |

| Standard InChI | InChI=1S/C11H11NS/c1-8-3-5-10-9(7-8)4-6-11(12-10)13-2/h3-7H,1-2H3 |

| Standard InChI Key | HMZSYSHZKFSTCR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2)SC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Quinoline, 6-methyl-2-(methylthio)- belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substituents at the 2- and 6-positions distinguish it from simpler quinolines:

-

Position 6: A methyl group () enhances electron-donating effects, influencing reactivity.

-

Position 2: A methylthio group () introduces sulfur-based nucleophilicity, enabling participation in cross-coupling reactions .

The IUPAC name 6-methyl-2-(methylthio)quinoline and synonyms such as 2-Methylthio-6-methylquinoline are used interchangeably in literature .

Synthesis and Manufacturing Pathways

Nitration and Methylation of Precursors

Another indirect route, inspired by the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine, involves:

-

Nitration: Diethyl malonate is treated with concentrated nitric acid to generate nitro intermediates.

-

Cyclization: Thiocarbamide reacts with nitro intermediates in alcoholic solvents under basic conditions.

-

Methylation: Methyl sulfate introduces the methylthio group .

Physical and Chemical Properties

Thermodynamic Parameters

The absence of experimental data underscores the need for further characterization.

Reactivity and Stability

-

Thermal Stability: The methylthio group may decompose at elevated temperatures, releasing methanethiol ().

-

Oxidation: Susceptible to oxidation at the sulfur atom, forming sulfoxide or sulfone derivatives.

Industrial and Research Applications

Dye and Pigment Manufacturing

The methylthio group’s electron-rich nature makes 6-methyl-2-(methylthio)quinoline a candidate for synthesizing azodyes. These dyes exhibit enhanced lightfastness when sulfur participates in chromophore formation .

Pharmaceutical Intermediates

Quinoline derivatives are pivotal in antimalarial and anticancer drug development. While direct evidence is lacking, the methylthio group’s bioisosteric potential (mimicking methoxy or methyl groups) suggests utility in prodrug design .

Agrochemical Research

Structural analogs like 6-methyl-2-heptanone demonstrate antifungal activity by disrupting hyphal growth and conidial germination in Alternaria solani . This bioactivity profile hints at possible agrochemical applications for 6-methyl-2-(methylthio)quinoline.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume